6-Hydroxy-3-methoxy-2-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-3-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting from 3-nitro-2-methylbenzoic acid: The synthesis involves the reduction of 3-nitro-2-methylbenzoic acid to 3-amino-2-methylbenzoic acid, followed by diazotization and methoxylation to yield 6-hydroxy-3-methoxy-2-methylbenzoic acid.
Using 2,6-dichlorotoluene: This method involves methoxylation with sodium methoxide, followed by cyanation and hydrolysis to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Hydroxy-3-methoxy-2-methylbenzoic acid can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The hydroxyl and methoxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
Scientific Research Applications
6-Hydroxy-3-methoxy-2-methylbenzoic acid has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-hydroxy-3-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-methoxybenzoic acid:
3-Methoxy-2-methylbenzoic acid: Lacks the hydroxyl group, which significantly alters its chemical properties and reactivity.
2-Hydroxy-3-isopropyl-6-methylbenzoic acid:
Uniqueness
6-Hydroxy-3-methoxy-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and methyl groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C9H10O4 |
---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
6-hydroxy-3-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) |
InChI Key |
ZHXJVMSSRKZPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.